6,2',4'-Trimethoxyflavone

説明

6,2',4'-トリメトキシフラボンは、強力な生物活性で知られるフラボノイド化合物です。 これは、異種生物代謝、内分泌機能、免疫、および癌を含むさまざまな生理学的および病態生理学的プロセスにおいて重要な役割を果たすアリール炭化水素受容体(AHR)の選択的アンタゴニストです .

準備方法

合成経路と反応条件

6,2',4'-トリメトキシフラボンの合成は、通常、フラボン誘導体のメトキシ化を含みます。 一般的な方法の1つは、塩基の存在下で2,4-ジメトキシベンズアルデヒドと2-ヒドロキシアセトフェノンを反応させて、続いて環化およびさらなるメトキシ化を行うことです .

工業生産方法

6,2',4'-トリメトキシフラボンの工業生産は、同様の合成経路を含む場合がありますが、より大規模に行われ、高い収率と純度を保証するために最適化された反応条件が使用されます。 連続フローリアクターとクロマトグラフィーなどの高度な精製技術を使用すると、生産プロセスの効率が向上します .

化学反応の分析

反応の種類

6,2',4'-トリメトキシフラボンは、次のようなさまざまな化学反応を起こします。

酸化: キノンやその他の酸化誘導体に変換されます。

還元: 還元反応により、ジヒドロフラボンに変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

主要な生成物

酸化: キノンやその他の酸化されたフラボノイド誘導体。

還元: ジヒドロフラボン。

科学研究への応用

6,2',4'-トリメトキシフラボンは、科学研究でさまざまな応用があります。

化学: フラボノイドの化学と反応性に関する研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスや遺伝子発現への影響について調査されています。

医学: 特に抗炎症作用と抗がん研究における潜在的な治療効果について研究されています。

科学的研究の応用

Aryl Hydrocarbon Receptor Antagonism

Mechanism of Action

6,2',4'-Trimethoxyflavone is identified as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various physiological processes including xenobiotic metabolism and immune response. TMF competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. Unlike other antagonists, TMF exhibits no partial agonist activity, making it a valuable tool for dissecting AHR function without the interference of agonist effects .

Research Findings

Studies have demonstrated that TMF can suppress AHR activity across different cell lines and species. This characteristic makes it a promising candidate for further research into the modulation of AHR-related pathways in various diseases, including cancer and autoimmune disorders .

Therapeutic Potential

Cerebral Ischemia/Reperfusion Injury

Research has explored the efficacy of TMF in mitigating cerebral ischemia/reperfusion injury in animal models. However, findings indicate that TMF was ineffective when administered post-reperfusion in rats, suggesting limitations in its therapeutic application for this condition .

Cytotoxic and Apoptotic Effects

TMF has been studied for its cytotoxic effects on cancer cells. In vitro experiments have shown that TMF induces apoptosis in various cancer cell lines, including MCF-7 cells. At a concentration of 10 µg/mL, significant apoptosis was observed, indicating potential applications in cancer therapy .

Comparative Analysis with Other Flavonoids

The following table summarizes the comparative effectiveness of this compound with other flavonoids regarding their cytotoxic and apoptotic effects:

| Compound | Cell Line | Concentration (µg/mL) | Apoptosis (%) |

|---|---|---|---|

| This compound | MCF-7 | 10 | 36 |

| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | MCF-7 | 650 | 33 |

| Compound 3 | MCF-7 | 10 | Not specified |

This table illustrates that while TMF shows significant apoptotic activity at lower concentrations compared to some other compounds, further studies are needed to establish comprehensive profiles for each compound's effectiveness.

作用機序

6,2',4'-トリメトキシフラボンは、主にアリール炭化水素受容体(AHR)のアンタゴニストとして作用します。2,3,7,8-テトラクロロジベンゾ-p-ジオキシンやベンゾ[a]ピレンなどのアゴニストと競合し、CYP1A1などの標的遺伝子のAHR媒介トランス活性化を効果的に阻害します。 この阻害は、細胞系統や種に依存せず、AHR機能を研究するための貴重なツールとなります .

類似化合物との比較

類似化合物

- 5-メトキシフラボン

- 7,4'-ジメトキシイソフラボン

- アルファ-ナフトフラボン

- 3',4'-ジメトキシフラボン

- ユパトリニン

- ユパティリン

独自性

6,2',4'-トリメトキシフラボンは、部分アゴニスト活性を示さない純粋なAHRアンタゴニストとして作用する能力においてユニークです。これは、部分アゴニスト活性を示すアルファ-ナフトフラボンなどの他のAHRアンタゴニストとは異なります。 さらに、種やプロモーターへの依存性を示さず、AHR機能の精密な解剖のための優れたツールとなります .

生物活性

6,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound recognized for its significant biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AHR). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

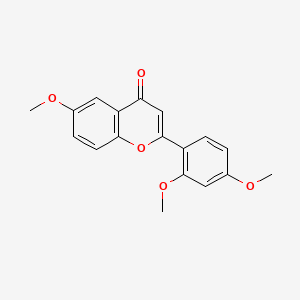

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to the flavone backbone. Its chemical structure can be represented as follows:

- Chemical Name : 2',4',6-Trimethoxyflavone

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

TMF primarily functions as an AHR antagonist , exhibiting an effective concentration (EC50) of approximately 0.9 μM. Unlike other flavonoids that may act as partial agonists, TMF does not display any agonist activity, making it a unique tool for studying AHR functions without the confounding effects of agonism .

AHR Signaling Pathway

The AHR is involved in various physiological processes such as xenobiotic metabolism, immune response, and cancer progression. Activation of the AHR by environmental toxins can lead to adverse effects; thus, compounds like TMF that inhibit this receptor can have protective effects against such toxicities. TMF competes with potent agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), effectively blocking AHR-mediated transactivation of genes such as CYP1A1 .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMF. In vitro experiments demonstrated that TMF induces apoptosis in various cancer cell lines. For instance:

- MCF-7 Cells : Treatment with TMF at concentrations around 10 µM resulted in significant apoptosis rates, indicating its potential as an anti-cancer agent .

- Mechanism of Apoptosis : Flow cytometry analysis revealed that TMF treatment led to increased apoptotic cells and reduced viable cell counts in treated groups compared to controls.

Cytotoxic Effects

TMF has shown cytotoxic effects against several cancer cell lines:

| Cell Line | Concentration (µM) | Apoptosis (%) |

|---|---|---|

| MCF-7 | 10 | 36 |

| A2780 | 40 | Significant |

| MDA-MB-468 | IC50 = 0.5 | Inhibited growth |

These findings suggest that TMF may serve as a promising candidate for further development in cancer therapeutics .

Research Studies and Case Reports

- Study on AHR Antagonism :

- Cytotoxicity Assessment :

- Comparative Analysis with Other Flavonoids :

特性

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFDVDASNSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350974 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720675-90-1 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 720675-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6,2',4'-Trimethoxyflavone interact with its target and what are the downstream effects?

A1: this compound (TMF) acts as a potent antagonist of the aryl hydrocarbon receptor (AHR) [, ]. It competitively binds to AHR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene. This inhibition of AHR activation leads to downstream effects such as reduced expression of AHR target genes like CYP1A1 [] and modulation of various cellular processes including inflammation, adipogenesis, and extracellular matrix deposition [, , ].

Q2: What is the mechanism behind the anti-inflammatory effects of TMF?

A2: TMF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α []. While the exact mechanism needs further investigation, it is likely linked to its AHR antagonism, as AHR activation has been implicated in inflammatory responses [].

Q3: Has TMF shown any potential in treating metabolic disorders like obesity?

A3: In vitro studies suggest that TMF might have anti-obesity effects. It demonstrated dose-dependent inhibition of pancreatic lipase, an enzyme crucial for dietary fat digestion and absorption []. Additionally, TMF reduced lipid accumulation in 3T3-L1 adipocytes and downregulated the expression of adipogenic and lipogenic genes such as PPAR-γ, C/EBP α and β, SREBF 1, FASN, aP2, and leptin [].

Q4: Are there any in vivo studies supporting the therapeutic potential of TMF?

A4: Yes, TMF has shown promising results in preclinical animal models. In a rat model of hepatic ischemia-reperfusion injury, post-ischemic administration of TMF significantly reduced liver damage, improved liver function markers, and attenuated apoptosis []. Furthermore, in a mouse model of intracerebral hemorrhage, TMF treatment limited hematoma expansion and preserved blood-brain barrier integrity, leading to neurological benefits [].

Q5: Does the structure of TMF influence its AHR antagonistic activity?

A5: While the exact structure-activity relationship of TMF is yet to be fully elucidated, comparisons with other flavonoids suggest that the presence and position of methoxy groups on the flavone backbone are crucial for its AHR antagonistic activity [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。